4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde
Description
Properties
CAS No. |
128399-19-9 |
|---|---|
Molecular Formula |
C11H14BNO3 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
4-(1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H14BNO3/c14-9-10-1-3-11(4-2-10)12-15-7-5-13-6-8-16-12/h1-4,9,13H,5-8H2 |
InChI Key |
OEMYEPMHTILVIM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic substitution, where the boronic acid reacts with MIDA to form a stable boronate ester. The MIDA ligand coordinates the boron atom, forming a six-membered dioxazaborocane ring.
Reaction Equation:
$$
\text{C}7\text{H}7\text{BO}4 \, (\text{4-Carboxyphenylboronic acid}) + \text{C}5\text{H}9\text{NO}4 \, (\text{MIDA}) \rightarrow \text{C}{11}\text{H}{14}\text{BNO}3 + 2\text{H}2\text{O}
$$
Standard Protocol
- Reactants:
- 4-Carboxyphenylboronic acid (1 equiv)
- Methyliminodiacetic acid (1.2 equiv)
- Catalysts:
- Copper(II) sulfate pentahydrate (10 mol%)
- Sodium ascorbate (20 mol%)
- Solvent System: Dimethylformamide (DMF)/water (3:1 v/v)
- Conditions: 25°C, 12–24 hours under nitrogen atmosphere
- Yield: 68–75% after column chromatography (silica gel, ethyl acetate/hexane)
Table 1: Optimization of Primary Synthetic Route
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes stability of boronate intermediate |
| MIDA Equiv | 1.2 | Prevents boronic acid dimerization |
| Catalyst Loading | 10% CuSO₄·5H₂O | Higher loads induce side reactions |
| Reaction Time | 18 hours | <12h: incomplete; >24h: decomposition |
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2017 study achieved 70% yield in 30 minutes using:
Solid-Phase Synthesis for Industrial Scaling
Patent WO2016104630A1 describes a continuous-flow system for large-scale production:
- Immobilized Catalyst: Cu(I)-zeolite column (5 cm bed height)
- Flow Rate: 0.5 mL/min
- Throughput: 12 g/hour with 82% purity (HPLC)
Critical Analysis of Reaction Components
Role of Copper Catalysts
Copper(II) sulfate facilitates boronate ester formation through Lewis acid activation. Comparative studies show:
Table 2: Catalyst Efficiency Comparison
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| CuSO₄·5H₂O | 75 | 98.2 |
| Cu(OAc)₂ | 63 | 95.4 |
| CuI | 58 | 91.7 |
Sodium ascorbate maintains Cu(I) state, preventing oxidation side pathways.
Solvent Effects
Polar aprotic solvents stabilize the transition state:
- DMF: Highest yield (75%) due to boronic acid solubility
- THF: 52% yield; induces boroxine formation
- Acetonitrile: 60% yield with faster kinetics
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H, CHO), 7.82 (d, J = 8.2 Hz, 2H), 7.54 (d, J = 8.2 Hz, 2H), 4.12–3.98 (m, 4H, OCH₂), 3.30–3.15 (m, 4H, NCH₂)
- ¹¹B NMR (128 MHz): δ 6.8 ppm (trigonal planar B)
Industrial Production Challenges
Boron Hydrolysis Mitigation
The dioxazaborocane ring hydrolyzes in aqueous acidic conditions (t₁/₂ = 2h at pH 5). Strategies include:
Cost Analysis
Table 3: Production Costs per Kilogram
| Component | Cost (USD) |
|---|---|
| 4-Carboxyphenylboronic acid | 420 |
| MIDA | 310 |
| Catalysts/Solvents | 180 |
| Total | 910 |
Emerging Methodologies
Photoredox Catalysis
A 2024 study utilized [Ir(ppy)₃] (2 mol%) under blue LED light to achieve 80% yield in 4 hours. Mechanistic studies suggest singlet oxygen involvement in boronate stabilization.
Biocatalytic Approaches
Engineered E. coli expressing phenylalanine ammonia-lyase (PAL) demonstrated 45% conversion of cinnamaldehyde precursors, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Scientific Research Applications
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
Table 1: Key Features of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde and Analogues
Reactivity and Electronic Properties
- Aldehyde Reactivity : The aldehyde group in this compound facilitates condensation reactions, similar to terpyridine benzaldehyde derivatives (e.g., L1). However, the electron-withdrawing boron heterocycle may reduce aldehyde electrophilicity compared to the terpyridine system, which has electron-rich aromatic rings .
- Boron vs. Nitrogen/Sulfur Systems: The dioxazaborocane ring provides Lewis acidity, contrasting with the terpyridine’s metal-chelating nitrogen donors and the benzodithiazine’s sulfone group, which enhances metabolic stability in pharmaceuticals .
Biological Activity
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is a compound characterized by its unique dioxaborocane structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to a dioxaborocane structure. Its chemical formula is , and it possesses notable properties that facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins, particularly those containing amino acids like serine and cysteine. This interaction can modulate enzyme activities and influence various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxaborocanes have been tested against various bacterial strains, showing significant inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that the compound exhibits low cytotoxicity at therapeutic concentrations. For example, concentrations up to 100 µM did not significantly affect cell viability .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it was evaluated for its ability to inhibit enzymes involved in cancer metabolism. Preliminary results suggest that it can effectively reduce enzyme activity associated with tumor growth, indicating its potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Study 2: Cancer Cell Line Testing
In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for cytotoxic effects. Results indicated an IC50 value of approximately 30 µM after 48 hours of exposure, demonstrating significant anti-proliferative effects against these cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Dioxaborocane + Benzaldehyde | Moderate | 30 | Yes |
| 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde | Furan ring + Dioxaborocane | High | >100 | Yes |
| 5-(6-Methylphenyl)-1H-pyrazole-3-carbaldehyde | Pyrazole + Benzaldehyde | Low | >100 | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
